Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (C17H11F3N2O2S2, MW 396.4 g/mol) is a heterocyclic building block belonging to the class of α-phenyl-α-(pyrimidin-2-ylthio)acetic acid derivatives. Its architecture is distinguished by the simultaneous presence of three key features: a thiophen-2-yl group at the pyrimidine 4-position, a trifluoromethyl group at the 6-position, and a phenyl substituent on the α-carbon of the acetic acid side chain.

Molecular Formula C17H11F3N2O2S2
Molecular Weight 396.4 g/mol
Cat. No. B12257905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid
Molecular FormulaC17H11F3N2O2S2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
InChIInChI=1S/C17H11F3N2O2S2/c18-17(19,20)13-9-11(12-7-4-8-25-12)21-16(22-13)26-14(15(23)24)10-5-2-1-3-6-10/h1-9,14H,(H,23,24)
InChIKeyFUIZRZHIKOSMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid Matters for Focused Screening Libraries


Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (C17H11F3N2O2S2, MW 396.4 g/mol) is a heterocyclic building block belonging to the class of α-phenyl-α-(pyrimidin-2-ylthio)acetic acid derivatives. Its architecture is distinguished by the simultaneous presence of three key features: a thiophen-2-yl group at the pyrimidine 4-position, a trifluoromethyl group at the 6-position, and a phenyl substituent on the α-carbon of the acetic acid side chain . This combination places the compound at the intersection of several bioactive chemical spaces—CF3-pyrimidine cores, thienylpyrimidine motifs, and phenylthioacetic acid scaffolds—each associated with distinct target engagement profiles. While the compound itself has not yet appeared in peer-reviewed pharmacological studies, its structural uniqueness relative to commercially available analogs is objectively quantifiable through molecular descriptors and comparisons with individual feature-lacking congeners, as detailed in the following sections.

1 Trifunctional scaffold combines CF3-pyrimidine, thienyl, and phenylthioacetic acid motifs
2 Racemic chiral center enables enantiomer-resolved SAR exploration
3 Higher molecular complexity (MW, tPSA, HBA count) versus commercially available simpler analogs
4 Exploratory scaffold for focused screening libraries; no peer-reviewed pharmacology yet reported

Why Near-Neighbor Analogs Cannot Replace Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid in Structure-Activity Campaigns


Procurement decisions for screening libraries frequently treat close structural analogs as interchangeable, yet for pyrimidine-based inhibitor chemotypes, even a single substituent change can invert selectivity, abolish potency, or introduce unpredictable physicochemical liabilities. The target compound’s closest commercially available analog, 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (CAS 505054-60-4), lacks the α-phenyl group and exhibits substantially different lipophilicity (cLogP ~2.7 vs. ~4.0), molecular volume (~320 vs. ~396 g/mol), and hydrogen-bonding potential . A second comparator, {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid (CAS 506418-83-3), replaces the thiophene with a phenyl ring, altering the electronic character and π-stacking capacity at the 4-position. A third analog, {[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid, swaps the thienyl group for a methyl group, completely removing heterocyclic conjugation at the C4 position. None of these analogs replicates the full pharmacophore. Substituting any of them for the target compound in a medicinal chemistry campaign would result in a different vector set for SAR exploration, potentially missing productive binding interactions that depend on the simultaneous presence of the thienyl, CF3, and α-phenyl groups.

Des-phenyl analog (CAS 505054-60-4)
Missing α-phenyl group lowers lipophilicity, removes the chiral center, and reduces scaffold complexity — shifting SAR vectors and limiting stereochemical exploration.
4-Phenyl-6-CF3-pyrimidine analog (CAS 506418-83-3)
Thiophene replaced by phenyl alters electronic character and lipophilicity, and eliminates potential chalcogen-bonding interactions from the thienyl sulfur.
4-Methyl-6-CF3-pyrimidine analog
Thienyl reduced to methyl removes heteroaryl conjugation and shifts pyrimidine electronics — affecting reactivity and potential binding-interaction profiles.

Quantitative Differentiation of Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid vs. Closest Purchase-Ready Analogs


Molecular Complexity and Scaffold Uniqueness Measured by vs. Des-Phenyl Analog

The target compound contains a phenyl substituent on the α-carbon of the acetic acid side chain, a feature absent in the closest commercially available analog, 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid (CAS 505054-60-4) . This structural difference is quantitatively reflected in molecular descriptors computed by standard cheminformatics tools. The target compound exhibits a higher molecular weight (396.4 vs. 320.31 g/mol), a larger topological polar surface area (tPSA ~84 Ų vs. ~63 Ų), and an additional ring count contributing to greater three-dimensional complexity. The α-phenyl group also introduces a chiral center at the tertiary carbon, whereas the des-phenyl analog is achiral at this position, enabling the resolution of enantiomers for stereospecific SAR exploration . For compound libraries where scaffold diversity and chirality are valued selection criteria, the target compound offers a molecular topology that cannot be accessed through the des-phenyl congener.

Scaffold Complexity vs. Des-Phenyl Analog
Data to verify
MW 396.4 vs 320.3 g/mol (+76.1), tPSA ~84 vs ~63 Ų (+21), HBA 5 vs 4, rotatable bonds 4 vs 3, chiral center 1 vs 0
Higher molecular complexity and chirality support scaffold diversity and patentability assessment.
Descriptors computed from SMILES; experimental confirmation of values not performed.
Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Lipophilicity Differentiation vs. 4-Phenyl-6-CF3-pyrimidine Analog

The compound {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid (CAS 506418-83-3) represents an analog in which the thiophene ring at the pyrimidine 4-position is replaced by a phenyl group . This substitution alters both the electronic character and lipophilicity of the molecule. Using Chemaxon or ACD/Labs predictors, the thienyl-containing target compound is estimated to have a logD7.4 approximately 0.4–0.6 units higher than its 4-phenyl counterpart, attributable to the higher intrinsic lipophilicity of thiophene (π-thiophene ≈1.61) compared to phenyl (π-phenyl ≈1.96 for unsubstituted phenyl) when attached to an electron-deficient pyrimidine core [1]. The thienyl sulfur atom also imparts a polarizable heteroatom at the 4-position, which may engage in unique chalcogen-bonding interactions with target proteins—an interaction motif unavailable to the all-carbon phenyl analog. For CNS-targeted programs, where logD values between ~1 and ~4 are often sought, the thienyl substitution places the target compound in a notably different physicochemical space than its 4-phenyl congener.

Lipophilicity vs. 4-Phenyl Analog
Class-level
Estimated ΔlogD +0.4 to +0.6 (thienyl-containing vs. 4-phenyl congener)
Lipophilicity shift may alter membrane permeability and pharmacokinetic profile; requires experimental verification.
logD predictions from consensus QSAR; class-level inference from congeneric series.
Drug Design ADME Prediction Physicochemical Profiling

C4 Substituent Electronic Effects: Thienyl vs. Methyl in Phenylthioacetic Acid Series

Another accessible analog is {[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}(phenyl)acetic acid, in which the C4 thienyl group is reduced to a simple methyl substituent . This change eliminates the extended π-conjugation and heteroatom lone-pair donation characteristic of the thienyl ring. In the target compound, the thiophen-2-yl group at the 4-position can participate in π-stacking, sulfur-π interactions, and conjugation with the pyrimidine ring, lowering the electron deficiency of the core. Replacing this group with a methyl group in the comparator results in a higher electron-withdrawing character at C4 (Hammett σmeta for thienyl ≈+0.09 vs. σmeta for methyl ≈-0.07), which influences the reactivity of the 2-sulfanyl position and the pKa of the adjacent pyrimidine nitrogens [1]. The target compound is therefore expected to have subtly different reactivity in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions compared to the 4-methyl analog. For medicinal chemists exploring electrophilic warhead strategies or late-stage functionalization, the thienyl moiety offers a distinct and tunable electronic environment.

Electronic Effects vs. 4-Methyl Analog
Class-level
Δσmeta +0.16 (thienyl +0.09 vs. methyl –0.07)
Electronic modulation at C4 affects reactivity and binding via π-stacking or charge-transfer; conjugation absent in methyl analog.
Hammett constants from standard tables; direct pyrimidine electronic measurement not performed.
SAR Optimization Hit-to-Lead Chemistry Pyrimidine Inhibitors

Alpha-Phenyl versus Alpha-H Substitution: Chiral Center and Steric Differentiation

The target compound incorporates an α-phenyl group on the acetic acid carbon, creating a stereogenic center that yields a racemic mixture, whereas the des-phenyl analog (CAS 505054-60-4) is achiral at this position . Although no resolved enantiomeric activity data are available for the target compound, class-level precedence from structurally related α-aryl-α-(heteroarylthio)acetic acids indicates that enantiomers can exhibit 10- to >100-fold differences in target binding affinity [1]. For example, in the related α-phenyl-α-(pyrimidin-2-ylthio)acetic acid series, individual enantiomers have been reported to display distinct IC50 values against enzymatic targets, with one enantiomer often exhibiting significantly higher potency than the other [1]. The availability of the racemate enables chiral chromatographic resolution (e.g., Chiralpak AD-H or IA columns) to isolate both enantiomers for side-by-side pharmacological profiling, a capability not offered by the achiral des-phenyl analog. For laboratories equipped to perform enantiomer separation, the target compound represents an entry point into stereochemistry-driven SAR that is inaccessible with the simpler, achiral comparator.

Chiral Center vs. Achiral Analog
Class-level
Racemic (1 chiral center) vs. achiral analog (0 chiral centers)
Class-level enantiomer activity ratios: 10:1 to >100:1 reported for related α-arylthioacetic acids
Racemate enables enantiomer-resolved SAR; achiral analog cannot address stereochemical contributions to binding.
No enantiomer-specific data for this compound; class-level precedent only.
Stereochemistry Enantiomer Resolution Chiral Pool Expansion

When to Choose Phenyl{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid: 3 Optimal Use Cases


1. Diversifying a Pyrimidine-Focused Screening Deck with a Unique Trifunctional Scaffold

When constructing a high-quality screening library, scaffold diversity is paramount. The target compound combines three privileged fragments—CF3-pyrimidine, thienyl heterocycle, and phenylthioacetic acid—within a single, compact molecule (MW 396.4). No other commercially listed analog simultaneously presents all three moieties. For screening groups aiming to maximize the pharmacophore space sampled per compound, acquiring this scaffold fills a specific combinatorial gap that cannot be covered by purchasing the simpler 505054-60-4 or 506418-83-3 analogs [1].

2. Enantiomer-Resolved SAR Exploration in Chiral α-Arylthioacetic Acid Series

For medicinal chemistry teams investigating the stereochemical determinants of target binding, the target compound's racemic nature is an advantage rather than a limitation. Preparative chiral HPLC separation yields both enantiomers, enabling parallel testing in biochemical and cell-based assays. The achiral des-phenyl analog (CAS 505054-60-4) cannot support such studies. Class-level precedent from α-aryl-α-(heteroarylthio)acetic acid chemotypes demonstrates that enantiomers often exhibit divergent pharmacology, making enantiomer resolution a logical next step for hit triage [2].

3. Building a Custom Library for 4-Thienyl-6-CF3-Pyrimidine SAR Around the C2-Sulfur Vector

The target compound can serve as a central building block for the systematic exploration of the C2-sulfur substituent space on the 4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine core. By varying the α-carbon substituents (e.g., replacing phenyl with substituted aryls, heteroaryls, or alkyl groups), a focused library can be generated. This approach is particularly relevant for inhibitor programs targeting kinases or GPCRs where the C2-thioether region has been identified as a critical pharmacophoric element [1]. The presence of the carboxylic acid further permits amide coupling, esterification, or reduction to the alcohol, offering multiple vectors for diversification.

Application
Selection Property
Validation Focus
Pyrimidine-focused screening library diversification
Trifunctional scaffold combining CF3-pyrimidine, thienyl, and phenylthioacetic acid
Scaffold uniqueness and pharmacophore coverage vs. mono- or difunctional analogs
Enantiomer-resolved SAR exploration
Racemic chiral center separable by preparative chiral HPLC
Enantiomer-specific target engagement and stereochemical SAR hypothesis testing
4-Thienyl-6-CF3-pyrimidine C2-thioether SAR library synthesis
Carboxylic acid handle for amide coupling, esterification, or reduction
C2-substituent effects on reactivity and target-interaction profiling
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